4-Fluoro-2-methyl-1h-indole
Overview
Description
4-Fluoro-2-methyl-1H-indole is a fluorinated indole derivative. Indole derivatives are significant in various fields due to their diverse biological activities and applications in medicinal chemistry. The addition of a fluorine atom and a methyl group to the indole structure can enhance its biological activity and chemical stability.
Mechanism of Action
Target of Action
4-Fluoro-2-methyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The indole nucleus is a common feature in many bioactive compounds and has been associated with a broad spectrum of biological activities . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methyl-1H-indole typically involves the introduction of a fluorine atom and a methyl group to the indole core. One common method is the electrophilic substitution reaction, where fluorine is introduced using reagents like cesium fluoroxysulfate. The methyl group can be added through alkylation reactions using methyl iodide and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic fluorination and alkylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorine and methyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and various electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoroindole oxides, while reduction can produce fluoroindole hydrides.
Scientific Research Applications
4-Fluoro-2-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoroindole
- 2-Methylindole
- 5-Fluoro-2-methylindole
Uniqueness
4-Fluoro-2-methyl-1H-indole is unique due to the combined presence of both a fluorine atom and a methyl group on the indole ring. This combination can result in enhanced biological activity and chemical stability compared to other indole derivatives. The specific positioning of these substituents can also influence the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
4-fluoro-2-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGHGDMLJZDQIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the quinoline derivative containing 4-Fluoro-2-methyl-1H-indole in cancer research?
A: Research indicates that the quinoline derivative incorporating this compound, specifically 1-[[[4-(this compound-5-yl)oxy-6-methoxyquinoline-7-yl]oxy]methyl]cyclopropylamine, shows promise as a potential treatment for specific types of cancer. Preclinical studies suggest that this compound exhibits anti-tumor activity against squamous cell carcinoma of the lung [] and oesophageal cancer []. Notably, in the case of lung squamous cell carcinoma, the compound demonstrated a significant increase in progression-free survival compared to placebo treatments [].
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